molecular formula C10H7N5O2 B1482772 2-(4-cyano-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetic acid CAS No. 2097985-47-0

2-(4-cyano-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetic acid

Cat. No. B1482772
CAS RN: 2097985-47-0
M. Wt: 229.19 g/mol
InChI Key: ZWSYBJUCNWNQDJ-UHFFFAOYSA-N
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Description

The compound “2-(4-cyano-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetic acid” is a complex organic molecule that contains several functional groups, including a cyano group (-CN), a pyrazinyl group, a pyrazolyl group, and a carboxylic acid group (-COOH). These functional groups suggest that this compound may have interesting chemical properties and could potentially be involved in a variety of chemical reactions .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For instance, the cyano group (-CN) and the carboxylic acid group (-COOH) are both reactive and could participate in various chemical reactions .

Scientific Research Applications

Organic Synthesis of Heterocycles

This compound serves as a versatile building block in organic synthesis, particularly in the construction of heterocyclic compounds. Its structure allows for reactions with bidentate reagents to form a variety of heterocycles, which are crucial in medicinal chemistry .

Biologically Active Compound Formation

The cyano and acetic acid functional groups in this compound are reactive sites that can undergo various condensation and substitution reactions. This reactivity is exploited to synthesize novel heterocyclic moieties with potential biological activities .

Pharmacophore in Drug Design

The pyrazole ring, present in this compound, is a common pharmacophore in drug design. It is involved in the synthesis of drugs that target a range of biological pathways, offering therapeutic benefits in several medical fields .

Chemotherapeutic Agent Development

The compound’s derivatives are explored for their potential as chemotherapeutic agents. The structural diversity allows for the synthesis of compounds with specific activities against various types of cancer cells .

Synthetic Intermediate for Bioactive Molecules

It acts as an intermediate in the synthesis of bioactive molecules. Its ability to undergo diverse chemical transformations makes it a valuable precursor in the development of new drugs and bioactive compounds .

properties

IUPAC Name

2-(4-cyano-3-pyrazin-2-ylpyrazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N5O2/c11-3-7-5-15(6-9(16)17)14-10(7)8-4-12-1-2-13-8/h1-2,4-5H,6H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWSYBJUCNWNQDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)C2=NN(C=C2C#N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-cyano-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-cyano-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetic acid
Reactant of Route 2
2-(4-cyano-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetic acid
Reactant of Route 3
2-(4-cyano-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetic acid
Reactant of Route 4
2-(4-cyano-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetic acid
Reactant of Route 5
2-(4-cyano-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetic acid
Reactant of Route 6
2-(4-cyano-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetic acid

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